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2-Fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1313015
CAS No.: 71019-06-2
M. Wt: 164.18 g/mol
InChI Key: LUGDFJYIDIDZRJ-UHFFFAOYSA-N
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Description

2-Fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS 71019-06-2) is a solid fluorinated organic compound with a molecular weight of 164.18 g/mol and the formula C 10 H 9 FO . It typically presents as a yellow to white solid with a melting point range of 40 to 44 °C and should be stored sealed in dry conditions, typically at room temperature or between 2-8°C . As a 3,4-dihydronaphthalen-1(2H)-one (DHN) derivative, this scaffold is of significant interest in medicinal chemistry research for developing new therapeutic agents. Recent scientific studies have highlighted that structurally similar DHN derivatives exhibit potent anti-neuroinflammatory activity . These compounds can inhibit the NF-κB signaling pathway, a key regulator of inflammation, by reducing the phosphorylation of IκBα and NF-κB p65 . Furthermore, research published in 2024 demonstrates that specific DHN derivatives act by inhibiting the NLRP3 inflammasome , a critical component of the innate immune system, by downregulating the expression of NLRP3 and ASC and reducing the production of reactive oxygen species (ROS) . This mechanism is a promising target for treating inflammatory conditions of the central nervous system . The presence of the fluorine atom on the dihydronaphthalene ring system may influence the molecule's binding affinity and metabolic stability, making it a valuable building block for constructing more complex bioactive molecules in drug discovery efforts. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO B1313015 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 71019-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGDFJYIDIDZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430740
Record name 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71019-06-2
Record name 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Fluoro 3,4 Dihydronaphthalen 1 2h One and Its Analogues

Direct Fluorination Protocols for Dihydronaphthalen-1(2H)-ones

Direct fluorination of 3,4-dihydronaphthalen-1(2H)-ones (α-tetralones) at the α-position to the carbonyl group is a common and efficient method for the synthesis of 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one. This approach typically involves the use of electrophilic fluorinating reagents that react with the enol or enolate form of the ketone.

Electrophilic Fluorination Reagents and Reaction Conditions

A variety of electrophilic N-F reagents have been developed and are favored for their stability, safety, and effectiveness in fluorination reactions. blogspot.com These reagents are designed to have an electron-deficient fluorine atom, facilitating its transfer to a nucleophilic carbon center.

Commonly employed electrophilic fluorinating agents for the α-fluorination of ketones include:

Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a versatile and widely used reagent known for its high reactivity and stability under various reaction conditions. researchgate.net

N-Fluorobenzenesulfonimide (NFSI): This reagent is another effective and commonly used source of electrophilic fluorine. blogspot.com

Accufluor™ NFTh: 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) has been shown to be effective for the direct, regiospecific α-fluorination of ketones in methanol (B129727) without the need for prior activation of the ketone. beilstein-journals.org

The reaction conditions for direct fluorination of dihydronaphthalen-1(2H)-ones typically involve the generation of an enolate using a base, followed by the addition of the electrophilic fluorinating reagent. However, direct fluorination of the ketone under neutral or acidic conditions is also possible with certain reagents and substrates. For instance, the use of Accufluor™ NFTh in methanol has been reported to successfully fluorinate various ketones at the α-position with high yields. beilstein-journals.org

The choice of solvent and base can significantly influence the reaction's efficiency and selectivity. Common solvents include tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and methanol (MeOH). Bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used to generate the enolate.

Table 1: Electrophilic Fluorination of Dihydronaphthalen-1(2H)-one Derivatives

Substrate Fluorinating Reagent Base/Catalyst Solvent Yield (%) Reference
α-(2-methoxyphenyl)tetralone Selectfluor Cinchonine (B1669041) Acetonitrile >98 nih.gov
1-Tetralone (B52770) Enol Camphanate Et₃N·3HF (Anodic) - CH₃CN 60 (of difluoro ester) wikipedia.org
Various Ketones Accufluor™ NFTh - Methanol High beilstein-journals.org

Regioselectivity and Stereochemical Control in α-Fluorination

A significant challenge in the α-fluorination of unsymmetrical ketones is controlling the regioselectivity. For 3,4-dihydronaphthalen-1(2H)-one, the primary site of fluorination is the C2 position due to the formation of the more stable enolate at this position. The regioselectivity is generally high, leading predominantly to the 2-fluoro derivative.

Stereochemical control is crucial when a new stereocenter is created at the C2 position. The introduction of a fluorine atom at an existing tertiary stereocenter can lead to configurationally stable quaternary stereocenters, preventing epimerization. nih.gov

Achieving stereocontrol can be accomplished through several strategies:

Substrate Control: Using a chiral substrate, such as an enol ester derived from a chiral alcohol, can induce diastereoselectivity in the fluorination step. For example, the anodic fluorination of a homochiral enol camphanate of 1-tetralone has been used to synthesize both enantiomers of 2-fluoro-1-tetralone. wikipedia.org Although no induction was observed from the chiral camphanyl group itself, the resulting diastereomeric difluorinated esters could be separated and then hydrolyzed to yield the individual enantiomers of the α-fluoroketone. wikipedia.org

Reagent Control: The use of chiral fluorinating agents can, in principle, lead to enantioselective fluorination, although this is a less common approach for this specific substrate.

Catalyst Control: Employing a chiral catalyst to mediate the reaction between an achiral substrate and an achiral fluorinating reagent is a powerful strategy for achieving enantioselectivity. This is a central concept in asymmetric synthesis.

Synthesis via Fluorine-Containing Building Blocks

An alternative to direct fluorination is the construction of the this compound core from precursors that already contain the fluorine atom. This "building block" approach can offer advantages in terms of regioselectivity and can be a viable route when direct fluorination methods are not suitable.

Construction of the Dihydronaphthalene Core from Fluorinated Precursors

This strategy involves starting with a simpler, commercially available or readily synthesized fluorinated molecule and building the dihydronaphthalene ring system around it. A common method for forming the tetralone ring is through an intramolecular Friedel-Crafts acylation. blogspot.commasterorganicchemistry.comyoutube.com In the context of synthesizing a 2-fluoro-tetralone, this would ideally involve a precursor such as a 4-(fluorophenyl)-3-fluorobutanoic acid or a similar structure where the fluorine is already in the desired position. However, specific examples of this direct approach for this compound are not extensively documented in the readily available literature.

A more general approach involves the cyclization of a phenyl-substituted aliphatic chain. For instance, the intramolecular Friedel-Crafts acylation of 4-phenylbutanoyl chloride can produce α-tetralone. blogspot.com Theoretically, if the phenyl ring or the butanoyl chain were appropriately substituted with fluorine, this could lead to a fluorinated tetralone. For example, the cyclization of a 4-(fluorophenyl)butyric acid would lead to a tetralone with fluorine on the aromatic ring. To obtain the target compound, a precursor with fluorine on the aliphatic chain would be necessary.

Multi-step Reaction Sequences for Incorporating Fluorine

In the absence of a direct cyclization of a pre-fluorinated aliphatic chain to form this compound, multi-step sequences starting from fluorinated building blocks are conceivable. For instance, a synthetic route could begin with a fluorinated aromatic compound which is then elaborated through several steps to build the second ring.

While specific literature detailing the synthesis of this compound via this building block strategy is scarce, the general principles of organic synthesis allow for the postulation of such routes. The challenge often lies in the availability of suitable fluorinated starting materials and the compatibility of the fluorine-carbon bond with the subsequent reaction conditions.

Asymmetric Synthesis and Enantioselective Approaches

The development of methods to synthesize enantiomerically pure this compound is of significant interest due to the often differing biological activities of enantiomers. Asymmetric synthesis in this context primarily focuses on the enantioselective introduction of the fluorine atom onto the prochiral tetralone scaffold.

One of the most successful approaches involves the use of chiral catalysts in conjunction with electrophilic fluorinating reagents. Cinchona alkaloids, a class of naturally occurring chiral molecules, have proven to be effective catalysts for the enantioselective α-fluorination of carbonyl compounds.

In a notable study, the enantioselective electrophilic fluorination of α-aryl-tetralones was achieved using a combination of Selectfluor and cinchonine. nih.gov This method provided the corresponding 2-fluoro-2-aryl-1-tetralones in excellent yields (up to >98%) and with moderate to good enantioselectivity (up to 74% ee). nih.gov The reaction proceeds by generating the sodium enolate of the α-aryl-tetralone, which then reacts with the chiral complex formed between cinchonine and Selectfluor. The stereochemical outcome is influenced by the structure of the Cinchona alkaloid and the reaction temperature.

Table 2: Enantioselective Fluorination of α-Aryl-Tetralones using Cinchona Alkaloids

Substrate Alkaloid Temperature (°C) Yield (%) ee (%) Reference
α-(2-methoxyphenyl)tetralone Cinchonine 0 70 70 nih.gov
α-(2-methoxyphenyl)tetralone Cinchonidine 0 65 65 nih.gov
α-(2-methoxyphenyl)tetralone Quinine 0 68 58 nih.gov
α-(3-methoxyphenyl)tetralone Cinchonine 0 85 62 nih.gov
α-(4-methoxyphenyl)tetralone Cinchonine 0 92 55 nih.gov

Another approach to obtaining enantiomerically enriched 2-fluoro-1-tetralones involves the use of a chiral auxiliary. As mentioned previously, the anodic difluorination of a camphanyl enol ester derivative of 1-tetralone yields a mixture of diastereomers. wikipedia.org These diastereomers can be separated by chromatography, and subsequent selective hydrolysis of each diastereomer provides access to the corresponding optically active 2-fluoro-1-tetralone with high enantiomeric excess (>95% ee). wikipedia.org

Chiral Catalysis in the Synthesis of Enantioenriched this compound

The asymmetric synthesis of this compound, a chiral α-fluoroketone, has been a focal point of research, leading to the development of elegant catalytic systems. One prominent strategy is the enantioselective electrophilic fluorination of the corresponding α-aryl-tetralone precursors. researchgate.net This approach allows for the creation of chiral 2-fluoro-2-aryl-1-tetralones with high yields and good enantioselectivity. researchgate.netua.es

A notable method employs a combination of Cinchona alkaloids and Selectfluor®. researchgate.netua.es Specifically, the use of cinchonine in conjunction with Selectfluor® has been shown to promote the enantioselective fluorination of α-aryl-tetralones, yielding the desired 2-fluoro-2-aryl-1-tetralones in excellent yields (up to >98%) and with moderate to good enantioselectivity (up to 74% ee). researchgate.netua.es The development of N-fluoroammonium salts derived from Cinchona alkaloids represents a significant advancement in this area, demonstrating high efficiency in the enantioselective electrophilic fluorination of a wide range of substrates. researchgate.net

The table below summarizes the results of the enantioselective fluorination of a model α-aryl-tetralone using different Cinchona alkaloid-derived catalysts.

Table 1: Enantioselective Fluorination of α-Aryl-Tetralones

Catalyst System Yield (%) Enantiomeric Excess (ee, %)
Cinchonine/Selectfluor® >98 74
Quinine/Selectfluor® High Moderate

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, theoretically allowing for a 100% yield of a single enantiomer from a racemic starting material. mdpi.com This process combines a rapid racemization of the starting material with a highly enantioselective kinetic resolution. While specific applications of DKR for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles have been successfully applied to the synthesis of related chiral β-fluoro alcohols from α-fluoro ketones. organic-chemistry.org

An iridium-catalyzed asymmetric hydrogenation of α-fluoro ketones exemplifies a DKR strategy. organic-chemistry.org This method provides β-fluoro alcohols with excellent enantiomeric and diastereomeric selectivities. organic-chemistry.org The success of this approach relies on the careful tuning of both the racemization and the resolution steps. Key guidelines for an effective DKR include an irreversible kinetic resolution, a high enantiomeric ratio (k_fast/k_slow), and a racemization rate that is at least equal to or greater than the rate of the faster reacting enantiomer. The racemization can be achieved through various methods, including acid or base catalysis and enzyme catalysis.

Control of Diastereoselectivity in Derivative Synthesis

Achieving control over diastereoselectivity is crucial when synthesizing derivatives of this compound that contain additional stereocenters. The synthesis of β-fluoro amines from acyclic precursors, for instance, highlights methods to control the relative stereochemistry of adjacent fluorine and amine groups. nih.gov One such approach involves an enantioselective aza-Henry reaction of aliphatic N-Boc imines followed by ring-closing metathesis to construct cycloheptenyl carbocycles. nih.gov Subsequent reductive denitration can yield both diastereomers of the β-fluoro amine carbocycle with high enantiomeric excess. nih.gov

In the context of fluorinated ketones, an iridium-catalyzed hydrogenation of α-fluoro ketones to produce β-fluoro alcohols demonstrates excellent diastereomeric control. organic-chemistry.org Density functional theory (DFT) calculations have suggested that a C-F···Na charge-dipole interaction in the transition state of the hydride transfer is responsible for this high level of diastereoselectivity. organic-chemistry.org This interaction directs the approach of the hydride, leading to the preferential formation of one diastereomer. organic-chemistry.org

The table below illustrates the impact of the catalyst on the diastereoselectivity of the hydrogenation of an α-fluoro ketone.

Table 2: Diastereoselective Hydrogenation of an α-Fluoro Ketone

Catalyst Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)

Palladium-Catalyzed Reactions in Fluorinated Tetralone Synthesis

Palladium catalysis has emerged as a versatile tool in the synthesis of fluorinated tetralones and their derivatives. nih.govresearchgate.net One significant application is the palladium-catalyzed α-arylation reaction of α-fluoro-α-tetralones with bromoarenes. nih.govresearchgate.net This method allows for the synthesis of α-aryl-α-fluoro-α-tetralone derivatives in moderate to good yields. nih.govresearchgate.net

Furthermore, palladium catalysis is instrumental in direct C-H fluorination reactions. springernature.comnih.gov While not specific to tetralones in the provided results, the development of an undirected, palladium-catalyzed method for aromatic C-H fluorination using mild electrophilic fluorinating reagents is a significant advancement. nih.gov This reaction proceeds through a novel catalytic mode where a reactive transition-metal-fluoride electrophile is generated in situ, which then fluorinates arenes that are unreactive towards the mild fluorinating reagents alone. nih.gov This approach has the potential to be applied to the synthesis of fluorinated tetralones by direct fluorination of the aromatic ring.

Other Emerging Synthetic Pathways

Photocatalytic Annulation-Carbohalogenation Approaches

Visible-light photoredox catalysis has become a powerful tool for the synthesis of fluorinated aromatic compounds. mdpi.comresearchgate.net A notable example is the ruthenium-catalyzed defluorinative cyclization of polyfluoroalkyl tetralones under visible light irradiation. acs.org This method enables the precise assembly of 3-fluoro-2-(trifluoromethyl)-4-pyrones through the selective functionalization of multiple C(sp³)–F bonds. acs.org A key aspect of this transformation is the dual role of a sulfinate salt, which acts as both an oxygen source for the newly formed carbonyl group and as a defluorinating promoter under photocatalytic conditions. acs.org

Novel Reagent Development for Fluorination

The development of new fluorinating reagents is crucial for advancing the synthesis of fluorinated compounds. For electrophilic fluorination, reagents like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) have been designed as sterically demanding analogues of the more common N-fluorobenzenesulfonimide (NFSI). researchgate.net Such reagents can offer different reactivity and selectivity profiles. Another widely used electrophilic fluorinating agent is N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate), known as Selectfluor®, which is an easily handled powder. tcichemicals.com

In the realm of nucleophilic fluorination, 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) has been introduced as a novel reagent. tcichemicals.com It is a white crystalline solid with high thermal stability and is less fuming compared to other reagents like DAST, making it easier to handle in the open air. tcichemicals.com FLUOLEAD™ can effectively fluorinate hydroxyl or carbonyl groups to afford the corresponding fluorinated compounds in good yields. tcichemicals.com

Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 3,4 Dihydronaphthalen 1 2h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopic Analysis and Proton Assignments

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic and aliphatic protons. The introduction of a fluorine atom at the C-2 position significantly influences the chemical shift and multiplicity of the adjacent protons.

The proton at the C-2 position (H-2) is expected to be the most deshielded aliphatic proton, appearing significantly downfield. Its signal is split into a complex multiplet due to coupling with the geminal fluorine atom (a large ²JHF coupling constant) and the vicinal protons on C-3. The protons at C-3 are diastereotopic and appear as separate multiplets, each coupled to H-2, to each other (geminal coupling), and showing a smaller three-bond coupling to the fluorine atom. The protons at C-4, being further from the electron-withdrawing carbonyl and fluorine groups, resonate further upfield, typically as a triplet.

In the aromatic region, four protons are observed. The proton at C-8 is the most deshielded due to the anisotropic effect of the adjacent carbonyl group, typically appearing as a doublet. The remaining aromatic protons at C-5, C-6, and C-7 appear as a series of multiplets in the expected aromatic region.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-24.8 - 5.2ddt (doublet of doublet of triplets)²JHF ≈ 48-50, ³JHH (to H-3a/3b) ≈ 4-12
H-3a, H-3b2.2 - 2.6m²JHH ≈ 14-16, ³JHF ≈ 15-25, ³JHH (to H-2) ≈ 4-12
H-42.9 - 3.1t³JHH ≈ 6-7
H-57.3 - 7.4d³JHH ≈ 7-8
H-67.5 - 7.6t³JHH ≈ 7-8
H-77.2 - 7.3t³JHH ≈ 7-8
H-88.0 - 8.1d³JHH ≈ 7-8

Predicted data is based on known values for α-tetralone and established principles of fluorine substitution.

¹³C NMR Spectroscopic Analysis and Carbon Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of fluorine introduces characteristic C-F coupling constants, which are invaluable for assignment.

The carbon atom bearing the fluorine, C-2, is expected to show a large one-bond coupling constant (¹JCF) and will appear as a doublet in the 85-95 ppm range. The adjacent carbonyl carbon (C-1) and the methylene (B1212753) carbon (C-3) will exhibit smaller two-bond couplings (²JCF), also appearing as doublets. The carbonyl carbon itself is observed far downfield, typically above 190 ppm. The aromatic carbons can be assigned based on their chemical shifts and, in some cases, smaller long-range C-F couplings.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F)Predicted Coupling Constant (J, Hz)
C-1 (C=O)190 - 195d²JCF ≈ 20-25
C-2 (CHF)85 - 95d¹JCF ≈ 180-190
C-3 (CH₂)30 - 35d²JCF ≈ 20-25
C-4 (CH₂)28 - 30s-
C-4a132 - 134s-
C-5126 - 127s-
C-6133 - 134s-
C-7128 - 129s-
C-8127 - 128s-
C-8a143 - 145s (or d)⁴JCF ≈ 2-4

Predicted data is based on known values for α-tetralone and established principles of C-F coupling.

¹⁹F NMR Spectroscopic Analysis: Chemical Shifts and Coupling Constants

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. huji.ac.ilwikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, these spectra are typically simple to acquire and interpret. biophysics.orgaiinmr.com

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for a secondary alkyl fluoride (B91410) is typically in the range of -170 to -220 ppm (relative to CFCl₃). wikipedia.org The signal will be split into a complex multiplet due to coupling with the geminal proton (H-2) and the two vicinal protons (H-3a and H-3b). The geminal ²JHF coupling is typically large (around 45-50 Hz), while the vicinal ³JHF couplings are smaller and can vary depending on the dihedral angle. wikipedia.org

ParameterPredicted ValueDescription
Chemical Shift (δ)-180 to -200 ppmTypical for a secondary fluoride adjacent to a carbonyl group.
Multiplicityddt (doublet of doublet of triplets)Coupling to H-2, H-3a, and H-3b.
Coupling Constant (²JHF)~45-50 HzGeminal coupling to H-2.
Coupling Constant (³JHF)~15-30 HzVicinal coupling to H-3 protons.

Two-Dimensional NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. A clear correlation path from the H-4 protons to the H-3 protons, and further to the H-2 proton, would confirm the aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign C-2, C-3, and C-4, as well as the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the entire molecular structure. Key expected correlations include those from the H-4 protons to the carbonyl carbon (C-1) and the aromatic carbon C-4a, and from the H-2 proton to C-1 and C-4, confirming the ring structure and the position of the fluoro- and keto- groups.

Infrared (IR) Spectroscopy: Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The IR spectrum of this compound is dominated by absorptions corresponding to the carbonyl group, the carbon-fluorine bond, and the aromatic ring.

The most prominent feature is the strong absorption band for the C=O stretching vibration. In α-tetralone, this band appears around 1685 cm⁻¹. nist.gov For the 2-fluoro derivative, the strong electron-withdrawing nature of the fluorine atom is expected to shift this band to a higher wavenumber, typically in the range of 1690-1710 cm⁻¹.

Another key diagnostic band is the C-F stretch, which is typically strong and found in the 1000-1150 cm⁻¹ region of the spectrum. benthamopen.com Other characteristic absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring around 1600 cm⁻¹.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3020 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Medium
Carbonyl (C=O) Stretch1690 - 1710Strong
Aromatic C=C Stretch1580 - 1610Medium-Strong
Carbon-Fluorine (C-F) Stretch1000 - 1150Strong

X-ray Crystallography: Solid-State Structural Analysis and Conformational Studies

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orglibretexts.org While a specific crystal structure for this compound is not publicly available, analysis of closely related tetralone derivatives and α-fluoroketones allows for a detailed prediction of its solid-state structure. acs.org

The 3,4-dihydronaphthalen-1(2H)-one ring system is not planar. The cyclohexanone (B45756) portion of the molecule is expected to adopt a distorted half-chair conformation. Computational and experimental studies on other α-fluoroketones have shown a conformational preference for a near-antiperiplanar arrangement of the F-C-C=O atoms. acs.org This arrangement minimizes steric and dipolar repulsions.

ParameterExpected Value/CharacteristicBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for related tetralone derivatives.
Space GroupP2₁/c or P-1Common for chiral and achiral organic molecules.
ConformationDistorted Half-ChairObserved in various dihydronaphthalenone structures.
F-C-C=O Dihedral Angle~150-180° (antiperiplanar)Energetically favorable conformation for α-fluoroketones. acs.org
Intermolecular InteractionsC-H···O, C-H···F, π-stackingTypical interactions for this class of compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone analytical technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This level of precision is critical in the characterization of novel or synthesized compounds like this compound and its derivatives, as it allows for the differentiation between molecules with the same nominal mass but different atomic compositions.

The molecular formula of this compound is C₁₀H₉FO. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), oxygen (¹⁶O = 15.994915 Da), and fluorine (¹⁹F = 18.998403 Da), the theoretical monoisotopic mass of the neutral molecule is calculated to be 164.0637 Da. In a typical HRMS experiment, the compound is ionized, often by adding a proton to form the molecular ion [M+H]⁺. The calculated exact mass for this ion (C₁₀H₁₀FO⁺) is 165.0715 Da.

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure m/z values to within a few parts per million (ppm) of the theoretical value. When an experimental m/z value is obtained, it is compared against the calculated value. A low mass error, typically below 5 ppm, provides strong evidence for the proposed elemental formula and rules out other potential formulas.

For instance, in the analysis of derivatives of 3,4-dihydronaphthalen-1(2H)-one, researchers rely on HRMS to confirm the successful synthesis and structural integrity of the new molecules. The comparison between the calculated (calcd) and experimentally found (found) m/z values serves as a definitive confirmation of the molecular formula. While specific experimental data for the parent compound is not detailed in the reviewed literature, the analysis of its derivatives follows this fundamental principle.

The table below presents HRMS data for several related dihydronaphthalenone and tetralone derivatives, illustrating the high accuracy of the technique. The minute difference between the calculated and observed masses confirms their respective molecular formulas.

Compound NameMolecular FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Reference
4-Hydroxy-3,4-dihydronaphthalen-1(2H)-oneC₁₀H₁₀O₂162.0681162.0677 rsc.org
This compoundC₁₀H₉FO164.0637 (M)Data not available
4-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-oneC₁₁H₁₂O₃192.0786192.0788 rsc.org
4-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-oneC₁₁H₁₂O₃192.0786192.0784 rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 3,4 Dihydronaphthalen 1 2h One

Nucleophilic and Electrophilic Reactivity at the Fluorinated Center

The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally renders the fluorine atom a poor leaving group in nucleophilic substitution reactions. Consequently, direct nucleophilic displacement of the fluoride (B91410) ion from 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one is challenging under standard SN2 conditions. The electron-withdrawing nature of the adjacent carbonyl group, however, can activate the α-carbon to nucleophilic attack, although this typically leads to reactions involving the carbonyl group itself or rearrangement pathways.

Electrophilic attack directly at the fluorinated carbon is also uncommon. The high electronegativity of the fluorine atom polarizes the C-F bond, making the carbon atom electron-deficient and thus a potential site for nucleophilic, rather than electrophilic, attack. However, the enolate formed from this compound under basic conditions can react with electrophiles. The regioselectivity of such reactions would be a key area of investigation.

Transformations Involving the Carbonyl Group

The carbonyl group in this compound is a primary site for a variety of chemical transformations, including condensation, reduction, and oxidation reactions.

Condensation Reactions (e.g., Hydrazone Formation, Claisen-Schmidt Condensation)

Hydrazone Formation: Like other ketones, this compound is expected to react with hydrazine (B178648) and its derivatives to form hydrazones. nih.govtaylorandfrancis.commdpi.com This condensation reaction is a fundamental transformation in organic chemistry, often used for the characterization and derivatization of carbonyl compounds. taylorandfrancis.com The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. mdpi.comnih.gov The presence of the α-fluoro substituent may influence the rate of this reaction due to its electronic effects on the carbonyl carbon's electrophilicity.

Claisen-Schmidt Condensation: The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. nih.govwikipedia.orgmiracosta.edugordon.edu this compound, having enolizable protons at the C3 position, can participate in this reaction. Under basic conditions, the ketone is deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. nih.govwikipedia.org Subsequent dehydration of the aldol adduct yields an α,β-unsaturated ketone, a chalcone (B49325) derivative. The reaction with benzaldehyde, for instance, would yield 2-fluoro-3-(phenylmethylene)-3,4-dihydronaphthalen-1(2H)-one. The general conditions for such reactions often involve a base like sodium hydroxide (B78521) in an alcoholic solvent. gordon.edu

Reactant 1Reactant 2ProductReaction Type
This compoundHydrazineThis compound hydrazoneHydrazone Formation
This compoundBenzaldehyde2-Fluoro-3-(phenylmethylene)-3,4-dihydronaphthalen-1(2H)-oneClaisen-Schmidt Condensation

Reduction and Oxidation Reactions

Reduction: The carbonyl group of this compound can be reduced to a secondary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comyoutube.comorganic-chemistry.orgyoutube.com The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide, typically during an aqueous workup, affords 2-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol. Given that NaBH4 is a relatively selective reducing agent, it is not expected to affect the aromatic ring or the carbon-fluorine bond under standard conditions. masterorganicchemistry.comyoutube.com

Oxidation: The oxidation of the dihydronaphthalene moiety can lead to the formation of a naphthalene (B1677914) derivative. For instance, α-tetralone can be converted to naphthalene through a two-step process involving Clemmensen reduction followed by dehydrogenation with a palladium catalyst. stackexchange.comguidechem.com A more direct approach for the oxidation of tetralones to their corresponding α,β-unsaturated ketones or naphthalene derivatives can be achieved using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The specific products of the oxidation of this compound would depend on the reaction conditions and the oxidant used.

Starting MaterialReagentProductReaction Type
This compoundSodium Borohydride (NaBH4)2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-olReduction
This compoundDDQ2-Fluoro-1-naphthol or other oxidized productsOxidation

Reactions at the Aromatic Ring System

The benzene (B151609) ring of the this compound scaffold is susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, namely the alkyl portion of the fused ring and the carbonyl group, will influence the regioselectivity of these reactions. The alkyl group is an ortho-, para-director, while the carbonyl group is a meta-director.

A notable example of such a reaction is nitration. The nitration of similar tetralone structures has been reported. For instance, the compound 5-fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one is known, indicating that nitration of a fluorinated tetralone is feasible. nih.gov The conditions for nitration typically involve the use of a nitrating mixture, such as nitric acid and sulfuric acid. The position of nitration on the aromatic ring of this compound would be determined by the combined directing effects of the existing substituents.

Another important electrophilic aromatic substitution is the Friedel-Crafts acylation. This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. rsc.orgnih.govwikipedia.orgsigmaaldrich.comyoutube.com The acylation of this compound would likely occur at the positions activated by the alkyl portion of the fused ring and not deactivated by the carbonyl group.

Regioselective Functionalization of the Dihydronaphthalene Moiety

The dihydronaphthalene moiety of this compound offers several sites for regioselective functionalization. The α-carbon to the carbonyl (C2), which is already fluorinated, and the other α-carbon (C3) are particularly reactive.

Alkylation reactions at the C3 position can be achieved by first forming the enolate of the ketone under basic conditions, followed by reaction with an alkyl halide. The regioselectivity of enolate formation is a critical factor in such reactions.

Mechanistic Studies of Key Transformation Reactions

The presence of the α-fluoro substituent can lead to interesting mechanistic pathways. One such possibility is the Favorskii rearrangement. This reaction is characteristic of α-halo ketones and proceeds in the presence of a base. nrochemistry.comwikipedia.orgpurechemistry.orgslideshare.net The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. nrochemistry.comwikipedia.org In the case of this compound, treatment with a base could potentially lead to the formation of a cyclopropanone intermediate, which upon reaction with a nucleophile (e.g., hydroxide or alkoxide) would result in a ring-contracted product, such as a substituted indane carboxylic acid derivative. The feasibility of this rearrangement for a fluoro-substituted tetralone would be an interesting area for mechanistic investigation.

Computational studies can provide valuable insights into the reaction mechanisms and reactivity of this compound. nih.govrsc.orgrsc.org Density Functional Theory (DFT) calculations, for example, can be used to model transition states and reaction pathways, helping to elucidate the role of the fluorine atom in influencing the kinetics and thermodynamics of various transformations. rsc.org Such studies could be particularly useful in understanding the regioselectivity of reactions and the potential for rearrangement pathways like the Favorskii rearrangement.

Theoretical and Computational Studies of 2 Fluoro 3,4 Dihydronaphthalen 1 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties. For 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

Electronic Structure: The introduction of a highly electronegative fluorine atom at the C2 position significantly influences the electronic landscape of the tetralone scaffold. DFT calculations can precisely map this influence. Key aspects that are typically investigated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. For an α-fluoroketone like this, the fluorine atom's inductive effect is expected to lower the energies of both the HOMO and LUMO.

Electron Density and Charge Distribution: Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to calculate the partial atomic charges. nih.gov These calculations would quantify the electron-withdrawing effect of the fluorine atom and the carbonyl group, highlighting the electrophilic nature of the carbonyl carbon and the carbon atom bonded to fluorine.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution. For this compound, the map would show a region of negative potential (red) around the carbonyl oxygen and the fluorine atom, and regions of positive potential (blue) around the carbonyl carbon and adjacent hydrogen atoms, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Reactivity Insights: DFT-derived properties can be used to predict the molecule's reactivity. For instance, the energies of frontier molecular orbitals (HOMO and LUMO) are central to understanding reactions governed by orbital control. nih.gov In the case of this compound, the LUMO is expected to be centered on the carbonyl group, indicating that nucleophilic attack will preferentially occur at the carbonyl carbon. The fluorine substitution is known to activate the carbonyl group toward nucleophilic addition compared to the non-halogenated analogue. nih.gov However, the specific conformation can also play a crucial role in modulating this reactivity. beilstein-journals.org

Calculated Property Significance for this compound
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.
Partial Atomic ChargesQuantifies the electron-withdrawing effects of F and C=O groups.
Electrostatic PotentialVisualizes electrophilic and nucleophilic sites.
Orbital CoefficientsPredicts regioselectivity in frontier-controlled reactions.

Conformational Analysis and Energy Landscapes

The non-aromatic portion of the 3,4-dihydronaphthalen-1(2H)-one ring system adopts a half-chair conformation. The introduction of a fluorine substituent at the C2 position raises questions about its preferred orientation—axial or equatorial—and the energetic consequences of this preference.

Computational conformational analysis can map the potential energy surface of the molecule. By systematically rotating the dihedral angles and calculating the corresponding energies, a detailed energy landscape can be constructed. For cyclic systems like this, the primary focus is on the relative energies of the stable conformers.

Studies on analogous fluorinated cyclic compounds, such as fluorinated piperidines, have shown that the axial conformation can be surprisingly stable, or even preferred, due to a combination of factors including hyperconjugation and electrostatic interactions. researchgate.net In the case of this compound, the following interactions would be considered:

Steric Hindrance: An equatorial fluorine is generally less sterically hindered than an axial one. However, in a half-chair conformation, the steric environment is complex.

Hyperconjugation: Anomeric effects, such as the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the C-F bond (n -> σC-F), or between a C-H bond and the σC-F orbital, can stabilize certain conformations. An axial C-F bond can participate in stabilizing hyperconjugative interactions. researchgate.net

The energy difference (ΔE) between the axial and equatorial conformers can be calculated using high-level DFT methods. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM), as solvent polarity is known to influence conformational equilibria. researchgate.net

Conformer Key Stabilizing/Destabilizing Factors Expected Relative Energy
Fluorine Axial Potential for stabilizing hyperconjugation; possible steric strain.Dependent on the balance of electronic and steric effects.
Fluorine Equatorial Generally lower steric strain; dipole-dipole interactions with C=O.Dependent on the balance of electronic and steric effects.

Transition State Modeling for Reaction Pathways

To understand the kinetics and mechanism of a chemical reaction, it is essential to characterize the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are extensively used to locate and analyze transition state structures.

For this compound, several reaction pathways could be modeled:

Nucleophilic Addition to the Carbonyl: The reaction with a nucleophile, such as a hydride from sodium borohydride (B1222165), is a fundamental process for ketones. beilstein-journals.org Transition state modeling would involve locating the TS for the approach of the nucleophile to the carbonyl carbon. The calculations would provide the activation energy (Ea), which is directly related to the reaction rate. Comparing the activation energies for attack on different conformers (axial vs. equatorial fluorine) could reveal if one is significantly more reactive than the other. nih.govbeilstein-journals.org

Enolate Formation: The abstraction of a proton from the C2 or C3 position leads to the formation of an enolate. Modeling the transition state for this proton abstraction by a base would provide insights into the kinetic acidity of the different α-protons.

Electrophilic Fluorination: While the compound is already fluorinated, understanding the mechanism of its formation via electrophilic fluorination of the parent tetralone is a relevant application of TS modeling. nih.gov

The process involves proposing a reaction coordinate, searching for a saddle point on the potential energy surface, and confirming it is a true transition state by frequency analysis (it should have exactly one imaginary frequency). nih.gov The calculated activation energies can then be used to predict reaction outcomes and explain selectivity. nih.govrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters with a useful degree of accuracy, which is invaluable for structure verification and interpretation of experimental data.

For this compound, the prediction of NMR chemical shifts is particularly relevant. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govresearchgate.net

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. DFT-GIAO calculations can predict the ¹⁹F chemical shift with a typical accuracy of a few ppm, which is often sufficient to distinguish between different isomers or conformers. rsc.orgworktribe.com Studies have evaluated various DFT functionals and basis sets to find the optimal combination for predicting ¹⁹F NMR shifts, with functionals like ωB97XD and basis sets like aug-cc-pVDZ often providing a good balance of accuracy and computational cost. researchgate.netrsc.orgworktribe.com

The predicted chemical shifts for different stable conformers (e.g., axial vs. equatorial fluorine) would likely be distinct. By comparing the calculated, population-averaged chemical shifts with experimental data, it is possible to infer the dominant conformation in solution. nih.gov

Nucleus Methodology Expected Accuracy Application
¹⁹F DFT-GIAO (e.g., ωB97XD/aug-cc-pVDZ)RMS error ~3-6 ppmConfirming fluorination site, probing electronic environment. rsc.orgworktribe.com
¹³C DFT-GIAOMAE < 2-4 ppmStructural assignment, confirming carbon skeleton. bris.ac.uk
¹H DFT-GIAOMAE < 0.2 ppmConfirming proton environments and stereochemistry. bris.ac.uk

Applications in Advanced Organic Synthesis: Derivatization Strategies and Complex Molecule Construction

2-Fluoro-3,4-dihydronaphthalen-1(2H)-one as a Chiral Building Block

The presence of a stereocenter at the C2 position upon reduction of the ketone or through other asymmetric transformations makes this compound a potentially valuable chiral building block. Asymmetric synthesis strategies are crucial in medicinal chemistry and materials science, where the specific stereochemistry of a molecule can dictate its biological activity or material properties.

While specific examples detailing the asymmetric reduction of this compound are not extensively documented in publicly available literature, the asymmetric reduction of similar tetralone scaffolds is a well-established field. nih.gov These methods often employ chiral catalysts or reagents to achieve high enantioselectivity. For instance, biomimetic asymmetric synthesis has been successfully applied to the reduction of related dihydroxynaphthalenone derivatives. nih.gov The principles of these asymmetric reductions, including the use of chiral auxiliaries and catalysts, could theoretically be applied to this compound to generate enantiomerically enriched fluoro-tetralol derivatives, which can then be used in the synthesis of complex chiral molecules.

Synthesis of Fluorinated Heterocycles and Annulated Systems

Fluorinated heterocycles are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. This compound, with its reactive carbonyl group and fluorine atom, is a promising starting material for the synthesis of various fluorinated heterocyclic and annulated systems.

The general synthesis of fluorinated pyrazoles, for example, has been described through various methods, including the cyclization of fluorinated 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. rsc.orge-bookshelf.de The ketone functionality in this compound can be manipulated to form a 1,3-dicarbonyl synthon, which can then undergo condensation with hydrazines to potentially yield fluorinated pyrazole-annulated naphthalenes.

Similarly, the synthesis of fluorinated thiazoles often involves the reaction of α-haloketones with thiourea (B124793) or thioamides. medchemexpress.com While direct conversion of the fluorine in this compound to a better leaving group might be challenging, derivatization of the ketone could provide a handle for the introduction of a suitable leaving group at the α-position, facilitating the construction of a thiazole (B1198619) ring.

Furthermore, the synthesis of fluorinated pyridines can be achieved through various routes, including the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives. researchgate.net The tetralone ring of this compound could potentially be opened or rearranged to form a suitable precursor for pyridine (B92270) ring formation, leading to novel fluorinated benzoquinolines or related structures.

Preparation of Advanced Intermediates for Functional Materials

The unique electronic properties imparted by fluorine atoms make fluorinated organic compounds attractive candidates for applications in materials science, including liquid crystals, organic light-emitting diodes (OLEDs), and nonlinear optical (NLO) materials. While specific research detailing the use of this compound in these areas is limited, its structural motifs suggest potential applications.

The rigid bicyclic core of the dihydronaphthalene system can be a component of mesogenic (liquid crystal-forming) molecules. The introduction of a fluorine atom can influence the polarity, polarizability, and intermolecular interactions, which are critical parameters for liquid crystalline behavior. Derivatization of the ketone functionality to introduce long alkyl or alkoxy chains could lead to novel fluorinated liquid crystalline materials.

Nonlinear optical materials are of interest for applications in photonics and optoelectronics. The introduction of fluorine can enhance the NLO response of organic molecules by modifying their electronic structure and increasing their thermal and chemical stability. Strategic derivatization of this compound with electron-donating and electron-accepting groups could lead to new NLO-active chromophores.

Derivatization Towards Chemically Active Compounds (e.g., Chalcones, Sulfonamides, Hydrazones, Triazoles)

The carbonyl group of this compound is a prime site for a variety of chemical transformations, allowing for the synthesis of a wide range of chemically active derivatives.

Chalcones: The Claisen-Schmidt condensation is a classical method for the synthesis of chalcones, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base. fluorochem.co.uk This methodology can be applied to this compound to produce a variety of fluorinated chalcone (B49325) derivatives. For instance, the condensation of α-tetralone with 3,4-dimethoxybenzaldehyde (B141060) is a known procedure to synthesize chalcone derivatives. nih.gov A similar reaction with this compound would yield (E)-2-(substituted-benzylidene)-2-fluoro-3,4-dihydronaphthalen-1(2H)-ones.

Sulfonamides: The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov To prepare sulfonamide derivatives from this compound, the ketone would first need to be converted to an amino group. This can be achieved through reductive amination. The resulting 2-amino-2-fluorotetralin could then be reacted with various sulfonyl chlorides to afford a library of novel sulfonamide derivatives. The synthesis of sulfonamides from aminotetralins is a known process.

Hydrazones: Hydrazones are readily formed by the condensation of a ketone with a hydrazine derivative. A specific example is the reaction of (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one with (2,4-dinitrophenyl)hydrazine in boiling ethanol (B145695) with a catalytic amount of hydrochloric acid, which yields the corresponding hydrazone in high yield. This demonstrates a straightforward method for the derivatization of the carbonyl group in fluorinated dihydronaphthalenone systems.

Triazoles: The synthesis of triazole derivatives can be achieved through various synthetic routes. One common method is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. To synthesize a triazole derivative from this compound, the ketone could be converted to an azide or an alkyne functionality. For example, reduction of the ketone to an alcohol, followed by conversion to a leaving group and substitution with sodium azide, would yield a 2-azido-2-fluorotetralin. This intermediate could then be reacted with various alkynes to produce 1,2,3-triazole derivatives.

Table of Synthetic Derivatives and their Precursors

Derivative ClassStarting MaterialKey Reaction
ChalconesThis compound, Aromatic aldehydeClaisen-Schmidt condensation
Sulfonamides2-Amino-2-fluorotetralin (from this compound)Reaction with sulfonyl chloride
HydrazonesThis compound, Hydrazine derivativeCondensation
Triazoles2-Azido-2-fluorotetralin (from this compound)1,3-Dipolar cycloaddition

Future Perspectives and Emerging Research Directions in Fluorinated Dihydronaphthalenones

Development of Green and Sustainable Synthetic Methodologies

The synthesis of organofluorine compounds has traditionally relied on methods that can be hazardous and environmentally taxing. vapourtec.com Consequently, a major thrust in modern organic chemistry is the development of green and sustainable synthetic routes. benthamdirect.com For fluorinated dihydronaphthalenones, this involves a shift away from harsh fluorinating agents and volatile organic solvents towards more benign alternatives. numberanalytics.com

Key green approaches being explored include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and enhance energy efficiency compared to conventional heating methods. benthamdirect.comresearchgate.net

Use of Green Solvents: Replacing conventional solvents with water, ionic liquids, or supercritical fluids minimizes the environmental impact of the synthesis. benthamdirect.com

Photocatalysis: Visible-light-driven reactions offer a mild and sustainable way to construct C-F bonds, often proceeding under ambient conditions. numberanalytics.commdpi.com

Electrochemical Fluorination: This method uses electricity to drive fluorination, avoiding the need for stoichiometric chemical oxidants and reducing waste. numberanalytics.comnumberanalytics.com

Solvent-Free and Catalyst-Free Conditions: In some cases, reactions can be designed to proceed without any solvent or catalyst, representing the ideal in green chemistry principles. benthamdirect.com

Green MethodologyKey AdvantagesPotential Application for Fluorinated Dihydronaphthalenones
Microwave-Assisted SynthesisReduced reaction time, higher yields, energy efficient. benthamdirect.comRapid synthesis of the tetralone backbone and subsequent fluorination.
PhotocatalysisUses visible light, mild reaction conditions. numberanalytics.commdpi.comSite-selective C-H fluorination on the dihydronaphthalenone scaffold.
Electrochemical FluorinationReagent-free approach, high selectivity, mild conditions. numberanalytics.comDirect fluorination of the enolate of 3,4-dihydronaphthalen-1(2H)-one.
Green Solvents (e.g., Water, Ionic Liquids)Non-toxic, recyclable, reduced environmental impact. benthamdirect.comPerforming cyclization or fluorination steps in more benign media.

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the enantioselective synthesis of fluorinated dihydronaphthalenones is a critical research area. Asymmetric catalysis, particularly organocatalysis and transition-metal catalysis, offers powerful tools to control the formation of stereocenters. mdpi.comnih.gov

Future research will likely focus on:

Chiral Organocatalysts: Primary and secondary amine catalysts, such as those derived from Cinchona alkaloids, have shown great promise in the enantioselective α-fluorination of ketones via enamine activation. nih.gov Overcoming the typically lower reactivity of ketones compared to aldehydes remains a key challenge. nih.gov

Transition Metal Catalysis: The use of chiral transition metal complexes (e.g., based on palladium, rhodium, or copper) can facilitate a wide range of enantioselective transformations, including fluorination reactions. numberanalytics.commdpi.com

Phase-Transfer Catalysis: Chiral phase-transfer catalysts can enable enantioselective fluorination under mild conditions, offering a practical approach for creating stereodefined fluorine-containing centers. mdpi.com

Biocatalysis: Enzymes, such as transaminases, have demonstrated the ability to perform promiscuous hydrodefluorination reactions, suggesting the potential for developing enzymatic processes for stereoselective fluorination or defluorination. whiterose.ac.uk

The goal is to develop robust and scalable catalytic systems that provide access to enantiomerically pure 2-fluoro-3,4-dihydronaphthalen-1(2H)-one and its derivatives with high yields and excellent stereocontrol. organic-chemistry.orgnih.gov

Advanced Spectroscopic and In Situ Reaction Monitoring Techniques

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of fluorinated compounds. Advanced spectroscopic techniques and in-situ monitoring tools are becoming indispensable for gaining real-time insights into chemical transformations. mt.commt.com

Emerging directions in this area include:

In Situ Spectroscopy (FTIR, Raman, NMR): Probes inserted directly into the reaction vessel allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. mt.comspectroscopyonline.com This provides valuable data for reaction optimization and kinetic modeling. mt.com

¹⁹F NMR Spectroscopy: As fluorine has a spin-1/2 nucleus and a wide chemical shift range, ¹⁹F NMR is an exceptionally powerful tool for characterizing fluorinated molecules and monitoring the progress of fluorination reactions. sapub.orgresearchgate.net Novel ¹⁹F-centered NMR methodologies are being developed to elucidate the structures of fluorinated compounds even in complex mixtures. researchgate.net

Advanced Mass Spectrometry: Techniques like high-resolution mass spectrometry (HRMS) are crucial for the precise characterization of fluorinated products and intermediates. nih.gov

These advanced analytical methods will accelerate the development of new synthetic routes by providing a detailed picture of the reaction landscape, enabling chemists to make informed decisions to improve efficiency and selectivity. mt.comspectroscopyonline.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for the synthesis of organofluorine compounds. nih.govamt.uk This technology is particularly well-suited for handling hazardous reagents and for improving reaction control and scalability. vapourtec.comrsc.org

Future integration of flow chemistry in the synthesis of fluorinated dihydronaphthalenones will likely involve:

Safer Handling of Fluorinating Agents: Many fluorination reactions use highly reactive or toxic reagents. mt.com Performing these reactions in a contained flow reactor minimizes operator exposure and enhances safety. vapourtec.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which is crucial for highly exothermic or fast reactions. amt.ukresearchgate.net

Automation and Machine Learning: Coupling flow reactors with automated systems and machine learning algorithms can enable high-throughput reaction optimization, accelerating the discovery of ideal reaction conditions. vapourtec.com

This approach paves the way for the on-demand, automated, and scalable production of this compound. vapourtec.comnih.gov

Feature of Flow ChemistryAdvantage for Fluorinated Ketone SynthesisReference
Contained EnvironmentSafe handling of hazardous fluorinating reagents. vapourtec.com
Enhanced Heat TransferPrecise control over exothermic fluorination reactions. amt.uk
Improved Mass TransferEfficient mixing for gas-liquid reactions and biphasic systems. rsc.org
Automation & ScalabilityFacilitates high-throughput optimization and seamless scale-up. vapourtec.com

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), in which three or more reactants combine in a single step to form a product containing substantial parts of all starting materials, are a powerful tool for rapidly building molecular complexity. nih.gov The incorporation of fluorinated building blocks into MCRs is an attractive strategy for the efficient synthesis of novel, biologically relevant molecules. taylorfrancis.com

The ketone functionality in this compound makes it a prime candidate for incorporation into various MCRs. Future research could explore its use in well-established named reactions such as:

Povarov Reaction: An acid-catalyzed reaction of an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines. The fluorinated tetralone could potentially serve as the alkene component. nih.gov

Bucherer–Bergs Reaction: A reaction of a ketone, ammonium (B1175870) carbonate, and potassium cyanide to synthesize hydantoins.

Gewald Reaction: A reaction involving a ketone, an α-cyanoester, and elemental sulfur to produce polysubstituted 2-aminothiophenes.

By using this compound as a key building block in MCRs, chemists can rapidly generate libraries of complex, fluorine-containing polycyclic compounds for screening in drug discovery and materials science applications. nih.govtaylorfrancis.com The presence of the fluorine atom can enhance properties like metabolic stability and binding affinity in the resulting products. taylorfrancis.comacs.org

Q & A

Q. What are the established synthetic routes for 2-fluoro-3,4-dihydronaphthalen-1(2H)-one and its derivatives?

The compound is commonly synthesized via the Claisen-Schmidt condensation reaction , which involves the base-catalyzed condensation of a ketone (e.g., 3,4-dihydronaphthalen-1(2H)-one) with a fluorinated aldehyde or benzaldehyde derivative. Key steps include:

  • Reaction conditions: Ethanol or methanol as solvent, NaOH or KOH as base, reflux at 60–80°C for 6–12 hours.
  • Purification: Recrystallization from ethanol or column chromatography. Example: Fluorinated derivatives are synthesized by introducing fluorine at specific positions (e.g., 7-fluoro substitution) to modify electronic and steric properties .

Table 1: Representative Synthesis Conditions

SubstrateReaction TimeYield (%)Reference
3,4-DHN + 2-Fluorobenzaldehyde8 hours72%
3,4-DHN + 4-Fluorobenzoyl chloride12 hours65%

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodology includes:

  • Data collection: Mo-Kα radiation (λ = 0.71073 Å), 295 K.
  • Refinement: SHELXL for small-molecule refinement. Hydrogen atoms are placed in idealized positions (riding model) with C–H distances fixed (e.g., 0.93–0.97 Å) .
  • Validation: R-factor < 0.05, data-to-parameter ratio > 15:1. Example: The cyclohexanone ring adopts a chair conformation , and fluorination induces subtle changes in bond angles and torsion angles .

Q. What spectroscopic techniques are used to characterize fluorinated DHN derivatives?

  • NMR : 19F^{19}\text{F} NMR to confirm fluorine substitution (δ = -110 to -120 ppm for aromatic F).
  • IR : C=O stretch at ~1680–1700 cm1^{-1}; C–F stretch at 1100–1250 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]+^+ for C10_{10}H9_9FO: m/z 164.0637) .

Advanced Research Questions

Q. How does fluorine substitution influence the biological activity of DHN derivatives?

Fluorine enhances lipophilicity and metabolic stability by reducing oxidative metabolism. Key findings:

  • Anticancer activity : Fluorinated derivatives exhibit improved binding to kinases (e.g., inhibition of PI3K/AKT pathway) .
  • Neuroprotective effects : Fluorine at the 7-position increases blood-brain barrier permeability, critical for neurodegenerative drug candidates . Mechanistic insight : Fluorine’s electronegativity modulates electron density in the naphthalenone ring, altering π-π stacking and hydrogen-bonding interactions with target proteins .

Q. What challenges arise in refining crystal structures of halogenated DHN derivatives?

  • Disorder in halogen positions : Fluorine’s small atomic radius reduces electron density, complicating precise localization. Use high-resolution data (d-spacing < 0.8 Å) and restraints in SHELXL.
  • Twinned crystals : Common in derivatives with bulky substituents. Apply twin-law refinement (e.g., HKLF5 format in SHELXL) . Example: For 7-fluoro derivatives, anisotropic displacement parameters (ADPs) for fluorine must be carefully modeled to avoid overfitting .

Q. How can computational methods complement experimental data in studying DHN derivatives?

  • DFT calculations : Optimize geometries (B3LYP/6-31G**) to compare with X-ray structures.
  • Molecular docking : Predict binding modes with targets (e.g., adenosine receptors) using AutoDock Vina.
  • MD simulations : Assess stability of protein-ligand complexes (e.g., GROMACS with CHARMM force field) . Case study : Docking studies reveal that fluorinated DHN derivatives form halogen bonds with Thr242 in the ATP-binding pocket of CDK2 .

Q. What strategies resolve contradictions in reported bioactivity data for DHN derivatives?

  • Meta-analysis : Compare IC50_{50} values across studies, controlling for assay conditions (e.g., cell line variability).
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., F vs. Cl at position 7) to isolate electronic vs. steric effects. Example: Discrepancies in antifungal activity may arise from differences in fungal membrane composition across species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.